2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid is a complex organic compound with a unique structure that includes a xanthene core, a quinoline moiety, and a benzoic acid group
Mechanism of Action
Target of Action
The compound, 2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid, is primarily used as a nitric oxide (NO) donor and a highly-sensitive NO probe . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
The compound interacts with its targets by releasing nitric oxide under physiological conditions . It also detects the released NO based on the considerable fluorescence increase of the otherwise non-fluorescent system caused by the NO . This dual functionality makes it a valuable tool in biomedical applications.
Result of Action
The primary result of the compound’s action is the release and detection of nitric oxide. The release of nitric oxide can have various effects at the molecular and cellular levels, depending on the specific physiological context. The ability to detect nitric oxide in real-time allows for sensitive monitoring of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid typically involves multiple steps, including the formation of the xanthene core, the introduction of the quinoline moiety, and the attachment of the benzoic acid group. Common synthetic routes may involve:
Formation of the Xanthene Core: This step often involves the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with the xanthene core.
Attachment of the Benzoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid has several scientific research applications:
Chemistry: It can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.
Biology: The compound can be used in biological assays to study enzyme activity or as a fluorescent marker in imaging studies.
Industry: It can be used in the development of new materials, such as dyes or sensors, due to its chemical stability and fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A similar compound with a xanthene core, used as a fluorescent dye.
Quinoline Derivatives: Compounds with a quinoline moiety, used in various therapeutic applications.
Benzoic Acid Derivatives: Compounds with a benzoic acid group, used in preservatives and pharmaceuticals.
Uniqueness
2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid is unique due to its combination of a xanthene core, quinoline moiety, and benzoic acid group. This unique structure provides a combination of fluorescence properties, biological activity, and chemical reactivity that is not commonly found in other compounds.
Properties
IUPAC Name |
2-[2-chloro-6-hydroxy-5-[[(2-methylquinolin-8-yl)amino]methyl]-3-oxoxanthen-9-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(29(17)34-16)33-15-22-25(35)12-11-20-28(18-6-2-3-7-19(18)31(37)38)21-13-23(32)26(36)14-27(21)39-30(20)22/h2-14,33,35H,15H2,1H3,(H,37,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCTXHMCLLLOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=O)C(=CC5=C4C6=CC=CC=C6C(=O)O)Cl)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905982-78-7 |
Source
|
Record name | 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-yl}benzoic acid FL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.